![molecular formula C12H19BrO2 B14306605 2-[(7-Bromohept-2-YN-1-YL)oxy]oxane CAS No. 114952-77-1](/img/structure/B14306605.png)
2-[(7-Bromohept-2-YN-1-YL)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(7-Bromohept-2-YN-1-YL)oxy]oxane is a chemical compound that belongs to the class of organic compounds known as alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a bromine atom and an oxane ring, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Bromohept-2-YN-1-YL)oxy]oxane typically involves the reaction of 7-bromohept-2-yne with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the oxane and facilitate the nucleophilic substitution reaction with the bromoalkyne. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-[(7-Bromohept-2-YN-1-YL)oxy]oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction Reactions: The triple bond can be reduced to a double or single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, amines, thiols, inert atmosphere.
Oxidation: Potassium permanganate, ozone, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Major Products Formed
Substitution: Amino or thiol derivatives of the original compound.
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Aplicaciones Científicas De Investigación
2-[(7-Bromohept-2-YN-1-YL)oxy]oxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(7-Bromohept-2-YN-1-YL)oxy]oxane involves its interaction with molecular targets through its reactive alkyne and bromine groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The oxane ring provides additional stability and reactivity, allowing the compound to participate in a variety of chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromohept-1-yne: A simpler alkyne with a bromine atom but without the oxane ring.
2-(2-Methylbut-3-yn-2-yloxy)oxane: Another alkyne-oxane compound with a different substituent on the alkyne group.
2-[(7-Bromohept-4-en-1-yl)oxy]oxane: A similar compound with a double bond instead of a triple bond.
Uniqueness
2-[(7-Bromohept-2-YN-1-YL)oxy]oxane is unique due to its combination of a bromine-substituted alkyne and an oxane ring. This structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
114952-77-1 |
|---|---|
Fórmula molecular |
C12H19BrO2 |
Peso molecular |
275.18 g/mol |
Nombre IUPAC |
2-(7-bromohept-2-ynoxy)oxane |
InChI |
InChI=1S/C12H19BrO2/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12/h12H,1-2,4-5,7-11H2 |
Clave InChI |
NXDSXRANEQGEJW-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCC#CCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene](/img/structure/B14306525.png)
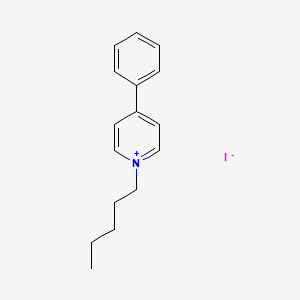
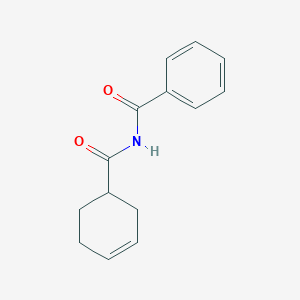
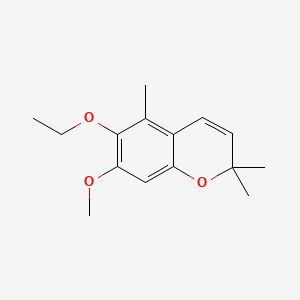
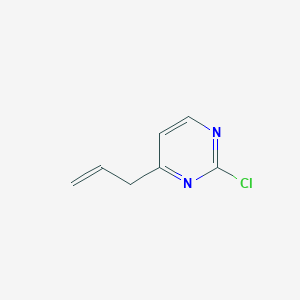

![Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B14306573.png)
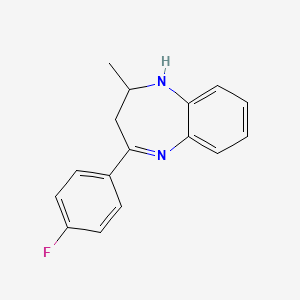
![N-[2-(Dimethylamino)ethyl]docosanamide](/img/structure/B14306586.png)
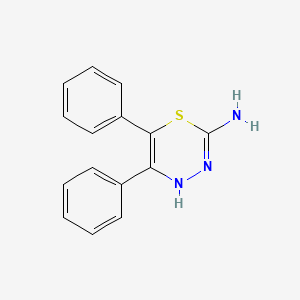
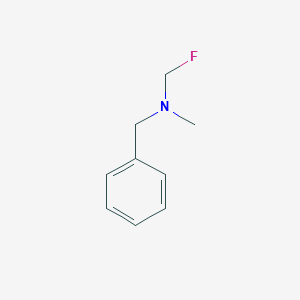
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
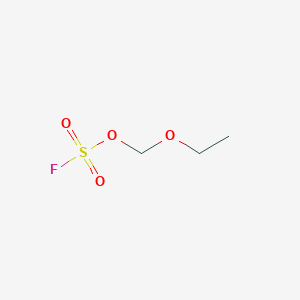
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)
